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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for CuATSM
(diacetylbis(N(4)-methylthiosemicarbazonato) copper II), a promising therapeutic candidate for

Amyotrophic Lateral Sclerosis (ALS). A pivotal aspect of preclinical research is the independent

replication of findings, a challenge that has historically plagued the ALS field. Notably, the ALS

Therapy Development Institute (ALS TDI), after over 15 years of failing to reproduce promising

results for other compounds, successfully replicated the efficacy of CuATSM in a rigorous,

standardized study.[1][2][3][4] This guide summarizes the quantitative data from this

independent replication and other key preclinical studies, details the experimental

methodologies, and visualizes the proposed mechanisms and workflows.

Quantitative Data Summary
The therapeutic potential of CuATSM has been primarily evaluated in transgenic mouse

models expressing mutant human superoxide dismutase 1 (SOD1), a common model for

familial ALS.[5] The following tables summarize the key findings from the independent

replication study conducted by the ALS TDI and compare them with other significant preclinical

investigations.

Table 1: Effect of CuATSM on Disease Onset and Progression in SOD1 G93A Mice
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Table 2: Effect of CuATSM on Survival and Body Weight in SOD1 G93A Mice
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in the independent

replication study by the ALS Therapy Development Institute (Vieira et al., 2017).[6]

Animal Model and Study Design
Animal Model: B6SJL-Tg(SOD1*G93A)1Gur/J transgenic mice, a widely used and

aggressive model of ALS.

Study Design: A standardized, litter-matched, and gender-balanced efficacy study. At 50

days of age, mice were assigned to either the CuATSM treatment group or a vehicle control

group. The groups were balanced for gender (16 males and 16 females per group) and body

weight. Observers were blinded to the treatment allocation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6084867/
https://pubmed.ncbi.nlm.nih.gov/34588483/
https://pubmed.ncbi.nlm.nih.gov/26826269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084867/
https://www.benchchem.com/product/b15583960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Administration
Formulation: CuATSM was suspended in a vehicle of 0.5% methylcellulose and 0.4% Tween

80 in phosphate-buffered saline (PBS). The unmetallated ATSM was suspended in the same

vehicle.

Dosing: Mice in the treatment group received a daily oral gavage of 30 mg/kg CuATSM. The

control group received the vehicle solution.

Neurological Scoring
Method: A five-point observational scoring system, termed "NeuroScore," was used to

assess hindlimb function, as hindlimb deficits are the earliest neurological signs in this

mouse model.[9]

Scoring:

0: Normal, asymptomatic.

1: Onset of paresis (slight paralysis) in one hindlimb.

2: Paresis in both hindlimbs.

3: Inability to right itself within 10 seconds when placed on its side.

4: Moribund state due to paralysis.

Frequency: Neurological scoring was performed daily.

Survival Analysis
Endpoint: The primary survival endpoint was defined as the inability of the mouse to right

itself within 10 seconds of being placed on its side (NeuroScore of 3).

Euthanasia: Mice reaching the end-stage of the disease were euthanized via CO2 inhalation.

Body Weight Measurement
Frequency: Body weight was measured and recorded daily.
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Analysis: Longitudinal analysis of body weight over time was performed to assess the impact

of the treatment on weight maintenance, a key indicator of overall health in this disease

model.
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Caption: Experimental workflow of the ALS TDI independent replication study.
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Caption: Proposed signaling pathway for the therapeutic effects of CuATSM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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